molecular formula C10H8F3NO4 B12588377 3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid CAS No. 453565-92-9

3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid

Cat. No.: B12588377
CAS No.: 453565-92-9
M. Wt: 263.17 g/mol
InChI Key: BJXOLTNWJREZNH-UHFFFAOYSA-N
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Description

3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethoxy group and an iminomethoxy group attached to a benzoic acid core, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The iminomethoxy group is then introduced through a series of nucleophilic substitution reactions, often under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or alcohols, depending on the reagents used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iminomethoxy group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)benzoic acid: Shares the trifluoromethoxy group but lacks the iminomethoxy group.

    3-Methyl-5-(trifluoromethoxy)benzoic acid: Similar structure with a methyl group instead of the iminomethoxy group.

Uniqueness

3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both trifluoromethoxy and iminomethoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

CAS No.

453565-92-9

Molecular Formula

C10H8F3NO4

Molecular Weight

263.17 g/mol

IUPAC Name

3-(methanimidoyloxymethyl)-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C10H8F3NO4/c11-10(12,13)18-8-2-6(4-17-5-14)1-7(3-8)9(15)16/h1-3,5,14H,4H2,(H,15,16)

InChI Key

BJXOLTNWJREZNH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OC(F)(F)F)COC=N

Origin of Product

United States

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